molecular formula C24H16ClFN4OS B11482250 (3Z)-3-{(2Z)-[4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-{(2Z)-[4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11482250
M. Wt: 462.9 g/mol
InChI Key: BAERFAVIVYCRAK-UHFFFAOYSA-N
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Description

The compound (3Z)-3-{2-[(2Z)-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule that features a combination of indole, thiazole, and hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{2-[(2Z)-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling through hydrazone formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{2-[(2Z)-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(3Z)-3-{2-[(2Z)-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-3-{2-[(2Z)-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chloroindoles: Compounds with similar indole structures but different substituents.

    Thiazoles: Molecules containing the thiazole ring with various functional groups.

    Hydrazones: Compounds featuring the hydrazone linkage with different aromatic or aliphatic groups.

Uniqueness

(3Z)-3-{2-[(2Z)-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: is unique due to its combination of indole, thiazole, and hydrazone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H16ClFN4OS

Molecular Weight

462.9 g/mol

IUPAC Name

3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]diazenyl]-1-[(4-fluorophenyl)methyl]indol-2-ol

InChI

InChI=1S/C24H16ClFN4OS/c25-17-9-7-16(8-10-17)20-14-32-24(27-20)29-28-22-19-3-1-2-4-21(19)30(23(22)31)13-15-5-11-18(26)12-6-15/h1-12,14,31H,13H2

InChI Key

BAERFAVIVYCRAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC=C(C=C3)F)O)N=NC4=NC(=CS4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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